molecular formula C21H24N2O5 B2992991 1-(2,3-dimethyl-1H-indol-1-yl)-3-(phenylamino)propan-2-ol oxalate CAS No. 473704-64-2

1-(2,3-dimethyl-1H-indol-1-yl)-3-(phenylamino)propan-2-ol oxalate

Cat. No. B2992991
CAS RN: 473704-64-2
M. Wt: 384.432
InChI Key: FTADXXZMMWSLOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-dimethyl-1H-indol-1-yl)-3-(phenylamino)propan-2-ol oxalate is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is also known as DPI or Diphenyleneiodonium. It is a potent inhibitor of NADPH oxidase, an enzyme that is involved in the production of reactive oxygen species (ROS) in cells. DPI has been shown to have a wide range of biological effects, including anti-inflammatory, anti-tumor, and neuroprotective properties.

Scientific Research Applications

Inner-sphere Electron-transfer Stereoselectivities

Research on related compounds, such as bis(1,2-diaminoethane)cobalt(II) derivatives oxidized by tris(oxalato)cobaltate(3-), highlights the importance of oxalate-containing compounds in studying inner-sphere electron-transfer reactions. These studies provide insights into the stereochemical outcomes of redox reactions, which are crucial for understanding electron transfer in biological systems and designing redox-active materials (Marusak et al., 1991).

Hydrogen Bonded Structures in Organic Compounds

Investigations into the hydrogen-bonded networks in organic amine oxalates, including a variety of amines and their oxalate derivatives, have revealed diverse structural motifs and thermal stabilities. These findings are pivotal for designing materials with specific thermal and mechanical properties, which could be relevant for the development of new polymers or crystalline materials (Vaidhyanathan et al., 2002).

Hybrid Molecular-Based Magnets

Research on hybrid molecular-based magnets, such as those containing organic NLO chromophores and oxalate anions, demonstrates the potential of oxalate-containing compounds in the development of materials that exhibit both magnetic and nonlinear optical (NLO) properties. These materials are of significant interest for applications in data storage, sensors, and photonic devices (Lacroix et al., 2001).

Modeling Enzymatic Resting States

Compounds structurally related to oxalates have been used to model the resting states of enzymes such as oxalate oxidase and oxalate decarboxylase. These models are instrumental in understanding the catalytic mechanisms of these enzymes, which play critical roles in biological processes and have applications in biotechnology and medicine (Scarpellini et al., 2008).

Antifungal Agents Development

Research on indolylmethylamino derivatives, including studies on their synthesis and evaluation as antifungal agents, showcases the pharmaceutical applications of compounds with indole and oxalate functionalities. These studies contribute to the development of new treatments for fungal infections, highlighting the importance of structural modification for enhancing biological activity (Guillon et al., 2011).

properties

IUPAC Name

1-anilino-3-(2,3-dimethylindol-1-yl)propan-2-ol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O.C2H2O4/c1-14-15(2)21(19-11-7-6-10-18(14)19)13-17(22)12-20-16-8-4-3-5-9-16;3-1(4)2(5)6/h3-11,17,20,22H,12-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTADXXZMMWSLOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)CC(CNC3=CC=CC=C3)O)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dimethyl-1H-indol-1-yl)-3-(phenylamino)propan-2-ol oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.